molecular formula C16H11Br2N B13720191 4,7-Dibromo-8-methyl-2-phenylquinoline CAS No. 1189105-44-9

4,7-Dibromo-8-methyl-2-phenylquinoline

Cat. No.: B13720191
CAS No.: 1189105-44-9
M. Wt: 377.07 g/mol
InChI Key: WYJKGQXPBBRTFB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,7-Dibromo-8-methyl-2-phenylquinoline typically involves the bromination of 8-methyl-2-phenylquinoline. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .

the general approach involves multi-step organic synthesis, purification, and characterization to ensure the desired product is obtained .

Chemical Reactions Analysis

4,7-Dibromo-8-methyl-2-phenylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

4,7-Dibromo-8-methyl-2-phenylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Dibromo-8-methyl-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

4,7-Dibromo-8-methyl-2-phenylquinoline can be compared with other similar compounds, such as:

    5,7-Dibromo-2-methyl-8-hydroxyquinoline: This compound has similar bromine substitutions but differs in the position of the methyl and hydroxy groups.

    8-Methyl-7-phenylquinoline: This compound lacks the bromine substitutions and has a different substitution pattern on the quinoline ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

1189105-44-9

Molecular Formula

C16H11Br2N

Molecular Weight

377.07 g/mol

IUPAC Name

4,7-dibromo-8-methyl-2-phenylquinoline

InChI

InChI=1S/C16H11Br2N/c1-10-13(17)8-7-12-14(18)9-15(19-16(10)12)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

WYJKGQXPBBRTFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2Br)C3=CC=CC=C3)Br

Origin of Product

United States

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